molecular formula C15H21NO3 B14061231 (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B14061231
M. Wt: 263.33 g/mol
InChI Key: NRBMSSRNBMTDSV-TZMCWYRMSA-N
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Description

(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxylate ester, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylpiperidine and benzyl chloroformate.

    Protection and Functionalization: The hydroxyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.

    Esterification: The carboxylate ester is formed by reacting the hydroxymethylated piperidine with benzyl chloroformate under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: (2R,5R)-5-(Carboxymethyl)-2-methylpiperidine-1-carboxylate.

    Reduction: (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-ol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Biology

The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds, which are crucial in biological studies and drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules, including those with anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,5R)-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)cyclohexan-1-ol: This compound shares the hydroxymethyl group but differs in the ring structure and additional functional groups.

    tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar in having a hydroxymethyl group and a carboxylate ester but differs in the bicyclic structure and additional substituents.

Uniqueness

(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as medicinal chemistry and material science highlight its significance.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14-/m1/s1

InChI Key

NRBMSSRNBMTDSV-TZMCWYRMSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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